molecular formula C16H20FN5 B15126541 4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine

4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine

Cat. No.: B15126541
M. Wt: 301.36 g/mol
InChI Key: HQYQXZBDKRJUQR-UHFFFAOYSA-N
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Description

4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine is a complex organic compound that features a cyclohexyl ring, a pyrimidine ring, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the aminomethyl group, and the coupling of the pyrimidine and fluoropyridine rings. Common reagents used in these reactions include amines, halides, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halides and other nucleophiles or electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(aminomethyl)cyclohexyl)-N-(4-chloropyridin-2-yl)pyrimidin-2-amine
  • 4-(4-(aminomethyl)cyclohexyl)-N-(4-bromopyridin-2-yl)pyrimidin-2-amine
  • 4-(4-(aminomethyl)cyclohexyl)-N-(4-iodopyridin-2-yl)pyrimidin-2-amine

Uniqueness

4-(4-(aminomethyl)cyclohexyl)-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine is unique due to the presence of the fluoropyridine moiety, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

Properties

Molecular Formula

C16H20FN5

Molecular Weight

301.36 g/mol

IUPAC Name

4-[4-(aminomethyl)cyclohexyl]-N-(4-fluoropyridin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H20FN5/c17-13-5-7-19-15(9-13)22-16-20-8-6-14(21-16)12-3-1-11(10-18)2-4-12/h5-9,11-12H,1-4,10,18H2,(H,19,20,21,22)

InChI Key

HQYQXZBDKRJUQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C2=NC(=NC=C2)NC3=NC=CC(=C3)F

Origin of Product

United States

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